Benzidine-2,2'-disulfonic acid

Catalog No.
S702188
CAS No.
117-61-3
M.F
C12H12N2O6S2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzidine-2,2'-disulfonic acid

CAS Number

117-61-3

Product Name

Benzidine-2,2'-disulfonic acid

IUPAC Name

5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid

Molecular Formula

C12H12N2O6S2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C12H12N2O6S2/c13-7-1-3-9(11(5-7)21(15,16)17)10-4-2-8(14)6-12(10)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)

InChI Key

MBJAPGAZEWPEFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O

Analytical Chemistry:

  • Chloride Ion Detection: Benzidine-2,2'-disulfonic acid forms a stable complex with chloride ions in aqueous solutions. This property allows researchers to use it for gravimetric analysis, a technique for determining the mass of an unknown analyte by precipitating it as an insoluble compound.
  • Absorption Spectroscopy: This compound exhibits an absorption band at around 370 nanometers. This characteristic feature allows researchers to use it in absorption spectroscopy experiments to study its interactions with other molecules or to quantify its concentration in a sample.

Organic Synthesis:

  • Sulfonating Agent: Benzidine-2,2'-disulfonic acid can act as a mild sulfonating agent, introducing sulfonic acid groups (-SO3H) onto other organic molecules. This property is valuable in the synthesis of various organic compounds with specific functional groups.

Material Science:

  • Dopant for Semiconductors: Research suggests that benzidine-2,2'-disulfonic acid can be used as a dopant for some semiconductors, potentially influencing their electrical conductivity and other properties. However, further research is needed to fully understand its potential applications in this field.

Benzidine-2,2'-disulfonic acid has the chemical formula C₁₂H₁₂N₂O₆S₂ and a molecular weight of 344.36 g/mol. It appears as a dark purple crystalline powder and is primarily used in the production of azo dyes, particularly yellow and red variants . The compound is characterized by its low solubility in water (less than 0.1 g/100 mL at 20 ºC) and has a melting point of approximately 175 °C .

  • BDSA is a suspected respiratory irritant [].
  • Due to its structural similarity to benzidine, it is recommended to handle BDSA with care using appropriate personal protective equipment (PPE) [].
  • No specific data on flammability or explosive potential is readily available, but as with most organic compounds, BDSA should be kept away from heat and ignition sources.
Typical of sulfonic acids and aromatic amines. It can undergo:

  • Reduction Reactions: This compound can be synthesized from the potassium or sodium salt of 3-nitrobenzenesulfonic acid through reduction using zinc dust and sodium hydroxide in dilute aqueous solutions .
  • Electrochemical Reduction: This method can also yield benzidine-2,2'-disulfonic acid under specific conditions .
  • Azo Coupling Reactions: It serves as an intermediate in producing azo dyes by coupling with diazonium salts .

Benzidine-2,2'-disulfonic acid exhibits several biological activities. It is known to be an eye irritant and can cause skin irritation upon contact. Toxicological studies indicate that it may pose health risks if inhaled or ingested . The compound has been reported to have harmful effects on various organisms at elevated doses (e.g., >500 mg/kg in mice) during toxicity assessments .

The primary synthesis method for benzidine-2,2'-disulfonic acid involves:

  • Reduction of 3-nitrobenzenesulfonic acid: The sodium or potassium salt is reduced using zinc dust and sodium hydroxide.
  • Rearrangement: Following reduction, the product undergoes rearrangement using hydrochloric or sulfuric acid.
  • Alternative Methods: Electrochemical or catalytic reductions are also viable options for synthesizing this compound .

Benzidine-2,2'-disulfonic acid is utilized in various fields:

  • Dye Manufacturing: It is a crucial intermediate in producing yellow and red azo dyes used in textiles and other materials.
  • Organic Synthesis: The compound serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .
  • Chemical Research: Used in laboratories for various research applications due to its reactive nature.

Interaction studies involving benzidine-2,2'-disulfonic acid focus on its reactivity with other chemicals:

  • With Azo Compounds: It readily participates in azo coupling reactions to form colored compounds.
  • Toxicological Interactions: Studies indicate potential interactions with biological systems that can lead to oxidative stress or other cellular damage mechanisms due to its reactive nature .

Benzidine-2,2'-disulfonic acid shares similarities with several compounds but maintains unique characteristics due to its specific structure and functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
BenzidineC₁₂H₁₁N₃A known carcinogen; lacks sulfonic acid groups
4,4'-DiaminobiphenylC₁₂H₁₄N₂Used in similar dye applications but without sulfonation
4-Aminobenzenesulfonic acidC₆H₇N₃O₂SContains one sulfonic group; used in dye manufacturing
4,4'-Diaminobiphenyl-2,2'-disulfonic acidC₁₂H₁₂N₂O₆S₂Similar structure but may differ in reactivity
3-Nitrobenzenesulfonic acidC₆H₅N₃O₃SPrecursor for the synthesis of benzidine derivatives

Benzidine-2,2'-disulfonic acid's unique feature lies in its dual sulfonate groups attached to the benzidine structure, enhancing its solubility properties compared to its analogs.

BDSA emerged from late 19th-century investigations into benzidine derivatives, which were initially explored for their vivid coloration properties. The parent compound, benzidine ($$\text{C}{12}\text{H}{12}\text{N}_{2}$$), was first synthesized by Adolf von Baeyer in 1863 via the reduction of nitrobenzene. By the early 20th century, sulfonation reactions were applied to benzidine to improve water solubility, yielding BDSA as a key intermediate for azo dyes. Early industrial processes relied on the reduction of 3-nitrobenzenesulfonic acid using zinc dust and sodium hydroxide, followed by acid-catalyzed rearrangement—a method still referenced in modern syntheses.

Evolution of Research Focus

Initially confined to dye chemistry, BDSA gained attention in the mid-20th century for its structural versatility. The discovery of its carcinogenic parent compound, benzidine, in the 1950s prompted regulatory scrutiny and redirected research toward safer derivatives. By the 1980s, BDSA’s sulfonic acid groups were leveraged for proton-exchange membranes in fuel cells, marking a shift toward materials science. Recent studies explore its role in nanocatalysts and water desalination membranes, underscoring its adaptability to modern technological demands.

Current Research Significance

BDSA’s dual sulfonic acid groups confer unique physicochemical properties, including high thermal stability ($$>270^\circ \text{C}$$) and proton conductivity ($$0.18\ \text{S/cm}$$ at $$25^\circ \text{C}$$). These traits make it indispensable in:

  • Energy Storage: Sulfonated polyimide membranes for fuel cells.
  • Environmental Engineering: Thin-film composites for water desalination.
  • Catalysis: Copper-loaded nanocatalysts for organic synthesis.

Ongoing research aims to mitigate hydrolysis instability in polyimides and enhance catalytic efficiency.

Research Objectives and Scope

This review consolidates multidisciplinary insights into BDSA, addressing:

  • Structural and synthetic advances.
  • Applications in energy and environmental technologies.
  • Toxicological profiles and safety protocols.
  • Future directions in nanotechnology and green chemistry.

Physical Description

Leaflets or prisms or light purple powder. (NTP, 1992)

XLogP3

-0.3

Melting Point

347 °F (decomposes) (NTP, 1992)

UNII

ALF643N2EQ

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 57 companies with hazard statement code(s):;
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (82.61%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

117-61-3

Wikipedia

Benzidine-2,2'-disulfonic acid

General Manufacturing Information

Printing ink manufacturing
[1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-: ACTIVE

Dates

Modify: 2023-08-15

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